molecular formula C16H10N2O2 B1444317 2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile CAS No. 95339-61-0

2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile

Cat. No.: B1444317
CAS No.: 95339-61-0
M. Wt: 262.26 g/mol
InChI Key: FQMAXEIWLQXXLM-UHFFFAOYSA-N
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Description

2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile is an organic compound characterized by the presence of an isoindoline-1,3-dione moiety attached to a phenyl ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in a suitable solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of the isoindoline-1,3-dione moiety with a phenylacetonitrile group allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(1,3-dioxoisoindol-2-yl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-9-8-11-4-3-5-12(10-11)18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMAXEIWLQXXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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